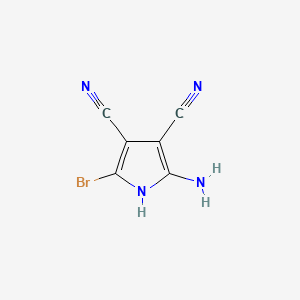
Methyl 4-Hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 4-hydroxyquinoline-2-carboxylate (MHQC), also known as 4-hydroxyquinoline-2-carboxylic acid methyl ester, is an organic compound with the molecular formula C9H8NO3. It is a white crystalline solid that is slightly soluble in water and is soluble in other organic solvents. MHQC is used in a variety of applications, including as a reagent in chemical synthesis, as a stabilizer in pharmaceuticals, and as a catalyst in the production of polymers.
Scientific Research Applications
1. Synthetic and Crystallographic Studies
Methyl 4-Hydroxyquinoline-2-carboxylate has been explored in synthetic and crystallographic studies. Researchers have investigated the regioselectivity of alkylation reactions to design and synthesize combinatorial libraries of related compounds. These studies involve detailed structural analysis using techniques like NMR, LC/MS, and X-ray diffraction. For instance, Kovalenko et al. (2020) explored the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, identifying potential inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
2. Route to Bioactive Compounds
Detsi et al. (1996) described a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, highlighting the biological importance of these compounds. This work involves the C-acylation of active methylene compounds leading to novel products, which are significant in the context of bioactive molecules (Detsi et al., 1996).
3. Novel Synthesis Methods
The development of novel synthesis methods for this compound derivatives is another area of focus. Kovalenko et al. (2019) described a new synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is important for the creation of various bioactive molecules (Kovalenko et al., 2019).
4. Metal Complex Synthesis
Patel and Patel (2017) conducted studies on the synthesis of metal complexes with 8-hydroxyquinolines, including derivatives of this compound. This research is crucial for understanding the pharmacological importance of these compounds (Patel & Patel, 2017).
5. Antimicrobial Potentials
The antimicrobial potentials of derivatives of this compound have been studied, with a focus on their activity against foodborne bacteria. Kim et al. (2014) explored the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, demonstrating their potential as natural preservatives (Kim et al., 2014).
Mechanism of Action
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-Hydroxy-2-quinolones, is known for its interesting pharmaceutical and biological activities 4-hydroxy-2-quinolones have been reported to interact with various targets, such as the glycine site of the nmda receptor and the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with their targets to induce specific biological effects . For instance, one derivative was found to act as a selective antagonist at the glycine site of the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats . Another derivative was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
4-hydroxy-2-quinolones are known to influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.94 (iLOGP), 2.42 (XLOGP3), 1.73 (WLOGP), 1.05 (MLOGP), and 1.8 (SILICOS-IT), with a consensus Log Po/w of 1.79 .
Result of Action
4-hydroxy-2-quinolones are known to induce various biological effects, depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is a promising future for the development and application of “Methyl 4-Hydroxyquinoline-2-carboxylate” and its derivatives in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5965-59-3 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)








![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)